Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[[5-(2-pyridinyl)-2-thienyl]methyl]- is a complex organic compound that features a urea functional group attached to a naphthalene ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could involve the initial formation of the urea backbone, followed by the introduction of the naphthalene, pyridine, and thiophene substituents through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and reproducibility. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyridine ring would yield a piperidine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Urea derivatives: Compounds with similar urea backbones but different substituents.
Naphthalene derivatives: Compounds with naphthalene rings and various functional groups.
Pyridine derivatives: Compounds with pyridine rings and different substituents.
Thiophene derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties. Comparing its activity and properties with those of similar compounds can highlight its potential advantages and applications.
Properties
CAS No. |
648420-40-0 |
---|---|
Molecular Formula |
C21H17N3O2S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(7-hydroxynaphthalen-1-yl)-3-[(5-pyridin-2-ylthiophen-2-yl)methyl]urea |
InChI |
InChI=1S/C21H17N3O2S/c25-15-8-7-14-4-3-6-18(17(14)12-15)24-21(26)23-13-16-9-10-20(27-16)19-5-1-2-11-22-19/h1-12,25H,13H2,(H2,23,24,26) |
InChI Key |
OZEFIEFOFDLOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.